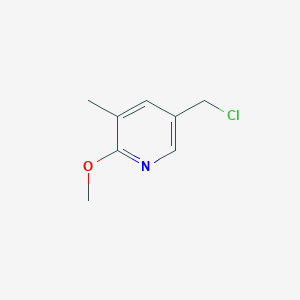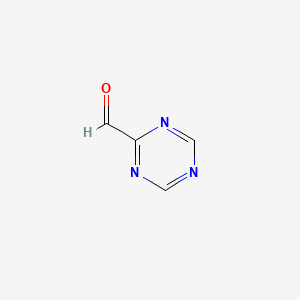
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate represents a category of compounds involved in various synthetic and analytical chemistry applications. These compounds, including carbamates and related derivatives, have been extensively studied for their chemical reactivity, synthesis methods, molecular structures, and potential in creating complex molecular architectures.
Synthesis Analysis
The synthesis of carbamates, including this compound derivatives, can involve dual nucleophilic reactions, as demonstrated by Ishikawa et al. (2006), where carbamates regioselectively attack 2-propynyl-allyl hybrid cations to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks through intramolecular amino-Michael reactions (Ishikawa et al., 2006).
Molecular Structure Analysis
The molecular structure of carbamates, including this compound, has been elucidated through various methods, showing the importance of their structural features in determining their reactivity and properties. The structural analysis often involves X-ray crystallography and NMR spectroscopy, providing detailed insights into their molecular frameworks.
Chemical Reactions and Properties
Carbamates participate in a wide range of chemical reactions, demonstrating diverse reactivity patterns. For instance, Xi et al. (2016) developed a Rh2(OAc)4 and InCl3 co-catalyzed three-component reaction of diazo compounds, carbamates, and aldehydes to synthesize β-hydroxyl-α-amino acid derivatives, showcasing the versatile reactivity of carbamates (Xi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Pyrrole Frameworks : Carbamates have shown potential in synthesizing pyrrole frameworks through nucleophilic reactions and intramolecular Michael addition, as demonstrated in the efficient synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters (Ishikawa et al., 2006).
Selective Debonding of Carbonates : Propargyl carbonates have been studied for their selective debonding properties in the presence of propargyl carbamates, contributing to a new protecting strategy for hydroxyl and amino functionalities (Ramesh, Bhat, & Chandrasekaran, 2005).
Neuroprotective Activities
- Neuroprotective Drug Development : The introduction of a carbamate moiety in certain drug molecules, such as rasagiline, has been studied for potential treatment in neurodegenerative diseases like Alzheimer's, indicating neuroprotective activities through various mechanisms (Youdim & Weinstock, 2001).
Biomedical Applications
Affinity Chromatography : Carbamate derivatives have been utilized in synthesizing adenosine nucleotide derivatives for affinity chromatography, demonstrating potential in biochemical research (Trayer et al., 1974).
Dual Inhibitors in Alzheimer's Disease : Carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines have been explored as dual inhibitors of acetylcholine esterase and monoamine oxidase for potential Alzheimer's disease treatment (Sterling et al., 2002).
Chemical and Environmental Research
Photophysical Properties in Solvents : The effect of solvent polarity on the photophysical properties of certain chalcone derivatives has been studied, contributing to the understanding of molecular interactions in different solvents (Kumari et al., 2017).
Thermoresponsive Nanogels : The development of thermoresponsive nanogels using modified polymers, including prop-2-yn-1-yl carbamate, highlights their potential application in drug delivery systems (Lipowska-Kur et al., 2020).
Aminohalogenation of Alkynes : Prop-2-yn-1-yl carbamates have been used in the 1,2-aminohalogenation of alkynes, a method significant for constructing diverse oxazolidin-2-ones (Wang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl N-(6-aminohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYFVHMEXDMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)



![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)